molecular formula C9H11BrO3S B2625173 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol CAS No. 93514-49-9

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol

Cat. No.: B2625173
CAS No.: 93514-49-9
M. Wt: 279.15
InChI Key: SDDHFFNZCDQTFW-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H11BrO3S and a molecular weight of 279.15 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the bromination of 1-(4-methanesulfonylphenyl)ethanol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The methanesulfonyl group enhances the compound’s stability and reactivity by withdrawing electron density from the phenyl ring, making the bromine atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is unique due to the presence of both the bromine atom and the methanesulfonyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-1-(4-methylsulfonylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDHFFNZCDQTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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